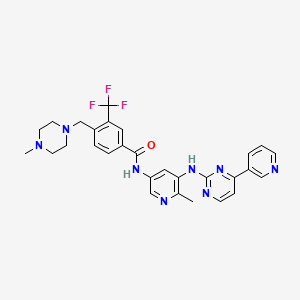
氟马替尼
描述
科学研究应用
HHGV678 甲磺酸盐具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究激酶抑制和反应机制。
生物学: 研究其对细胞信号通路和基因表达的影响。
医学: 作为慢性髓性白血病和其他癌症的潜在治疗剂进行研究。
工业: 用于开发新药和治疗策略
作用机制
HHGV678 甲磺酸盐通过选择性抑制 Bcr-Abl 酪氨酸激酶来发挥作用。这种抑制阻止了下游信号分子(如 Stat5 和 Erk1/2)的磷酸化,从而抑制了肿瘤生长和增殖。 该化合物还靶向其他激酶,如 c-Abl、PDGFRβ 和 c-Kit,使其具有广谱抗癌活性 .
类似化合物:
伊马替尼甲磺酸盐: 另一种用于治疗慢性髓性白血病的 Bcr-Abl 抑制剂。
达沙替尼: 一种多激酶抑制剂,对 Bcr-Abl 和其他激酶具有活性。
HHGV678 甲磺酸盐的独特性: HHGV678 甲磺酸盐的独特性在于其对 Bcr-Abl 的高度选择性和效力,以及克服对伊马替尼等其他抑制剂的耐药性的能力。 这使其成为治疗慢性髓性白血病耐药形式的宝贵化合物 .
安全和危害
Adverse events (AEs) commonly associated with flumatinib encompassed limb discomfort, gastrointestinal reactions, and elevated transaminase levels, with thrombocytopenia being the most frequently observed hematologic AE . The drug-related AEs associated with both treatments were primarily low-grade and tolerable events .
未来方向
Flumatinib exhibited notable efficacy and safety as a therapeutic option for patients with chronic phase CML, whether utilized as a first-line or post-line treatment . In comparison to imatinib, initial administration of flumatinib resulted in more profound and expeditious molecular responses . The utilization of flumatinib as a post-line therapeutic approach during the early stage of treatment exhibits a favorable influence on patient prognosis .
准备方法
合成路线和反应条件: 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法: HHGV678 甲磺酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程针对效率和成本效益进行了优化,通常涉及自动化系统和严格的质量控制措施,以保持一致性和纯度 .
化学反应分析
反应类型: HHGV678 甲磺酸盐经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团替换一个官能团.
常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 条件通常涉及控制温度和 pH 值,以确保所需的反应 .
形成的主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羟基化的衍生物,而还原可能产生脱氧的化合物 .
属性
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCJYEYYYGBROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237779 | |
| Record name | Flumatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895519-90-1 | |
| Record name | Flumatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flumatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMBATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4009Y24AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of Flumatinib?
A: Flumatinib primarily targets the breakpoint cluster region-abelson (BCR-ABL1) tyrosine kinase, a constitutively active enzyme frequently implicated in chronic myeloid leukemia (CML) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It also demonstrates inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and mast/stem cell growth factor receptor (c-Kit) [, ].
Q2: How does Flumatinib inhibit BCR-ABL1 kinase activity?
A: Flumatinib acts as a tyrosine kinase inhibitor, specifically targeting the ATP-binding site of BCR-ABL1. This competitive binding prevents ATP from binding, thereby blocking the kinase's ability to phosphorylate downstream signaling molecules [, , ].
Q3: What are the downstream consequences of BCR-ABL1 inhibition by Flumatinib?
A: By inhibiting BCR-ABL1, Flumatinib disrupts key signaling pathways involved in cell proliferation, survival, and differentiation of leukemia cells. This ultimately leads to the inhibition of leukemic cell growth and promotes apoptosis [, , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q4: What is the molecular formula and weight of Flumatinib?
A: The molecular formula of Flumatinib is C28H28F3N7O2, and its molecular weight is 547.57 g/mol [].
Q5: Is there any spectroscopic data available for Flumatinib?
A: Yes, Flumatinib has been characterized using infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and electrospray ionization-mass spectrometry (ESI-MS) techniques [].
Q6: Are there different crystal forms of Flumatinib, and do they impact its stability or application?
A: Research indicates the existence of different crystal forms of Flumatinib mesylate, notably crystal form C. This specific form exhibits enhanced stability and solubility compared to other forms, potentially influencing its formulation and bioavailability [, ].
Q7: Does Flumatinib possess any catalytic properties?
A: Flumatinib is not known to exhibit catalytic properties. It primarily functions as an inhibitor of tyrosine kinases, specifically BCR-ABL1, PDGFR, and c-Kit [, , ].
Q8: Have computational chemistry approaches been employed to study Flumatinib?
A: Yes, molecular modeling studies have been conducted to investigate the binding interactions between Flumatinib and the kinase domain of KIT. These simulations provide insights into the structural basis for Flumatinib's ability to overcome drug resistance conferred by specific mutations in the activation loop of KIT [].
Q9: Are there specific structural modifications of Flumatinib that impact its activity or selectivity?
A: While specific structure-activity relationship (SAR) studies for Flumatinib are limited in the provided research, it is known that the trifluoromethyl and pyridine groups play a role in its enhanced activity against BCR-ABL1 compared to Imatinib. Further research is needed to fully elucidate the impact of specific structural modifications on its activity and selectivity profile [, ].
Q10: What is the pharmacokinetic profile of Flumatinib?
A: Studies in patients with CML-CP revealed that Flumatinib reaches maximum plasma concentration (Cmax) approximately 2 hours after oral administration. It exhibits a slow elimination with a mean apparent terminal half-life (t1/2) ranging from 16.0 to 16.9 hours [].
Q11: Does Flumatinib show dose-proportional pharmacokinetics?
A: Yes, Flumatinib demonstrates dose-proportional pharmacokinetics for both Cmax and area under the curve (AUC) following single and multiple doses of 400 mg and 600 mg in patients with CML-CP [].
Q12: How does Flumatinib distribute in the body?
A: While detailed distribution studies are limited in the provided research, analysis of Flumatinib and its metabolites in various biological matrices (plasma, urine, feces) suggests distribution to different tissues [, ]. Further research is needed to fully characterize its tissue distribution profile.
Q13: What are the primary metabolic pathways of Flumatinib?
A: Flumatinib is primarily metabolized through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to the formation of various metabolites [, ].
Q14: Does Flumatinib exhibit drug-drug interactions?
A: Yes, in vitro and in vivo studies indicate that Flumatinib metabolism is primarily mediated by CYP3A4. Therefore, co-administration with CYP3A4 inhibitors, such as erythromycin, cyclosporine, voriconazole, and isavuconazole, can significantly increase Flumatinib plasma concentrations [, ].
Q15: Has Flumatinib demonstrated efficacy in preclinical models of CML?
A: Yes, Flumatinib has shown promising in vitro and in vivo activity against various BCR-ABL1-positive cell lines and animal models of CML, including those resistant to Imatinib or Sunitinib [].
Q16: What is the clinical efficacy of Flumatinib in CML patients?
A: Numerous clinical trials and real-world studies have demonstrated that Flumatinib exhibits significant efficacy in patients with CML-CP, both as a first-line therapy and in those resistant or intolerant to prior TKI therapies [, , , , , , , , , , , , , , , ].
Q17: Has Flumatinib been evaluated in other hematological malignancies?
A: Research indicates that Flumatinib is also being investigated for its therapeutic potential in other hematological malignancies, including Ph-positive acute lymphoblastic leukemia (ALL) [, , , ]. Preliminary results suggest promising efficacy in this patient population.
Q18: Are there known mechanisms of resistance to Flumatinib?
A: While Flumatinib demonstrates efficacy in CML patients resistant to Imatinib or other TKIs, the emergence of acquired resistance remains a concern. Although specific resistance mechanisms are not extensively discussed in the provided research, the potential for mutations within the BCR-ABL1 kinase domain, particularly the T315I mutation, could contribute to Flumatinib resistance [, , , ].
Q19: Are there publicly available resources for further research on Flumatinib?
A19: Information regarding Flumatinib, such as clinical trial data (e.g., NCT02204644, NCT04591197), can be accessed through platforms like ClinicalTrials.gov. Additionally, scientific databases like PubMed and Semantic Scholar provide access to published research articles on Flumatinib.
Q20: When was Flumatinib first approved for the treatment of CML?
A: Flumatinib received its first approval for the treatment of CML-CP in China in 2019 [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




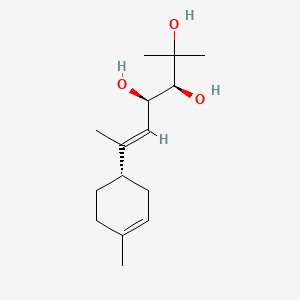
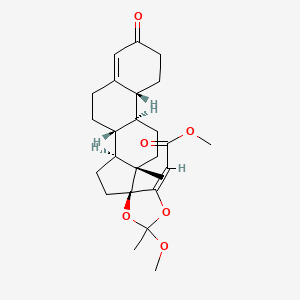
![N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide](/img/structure/B611887.png)
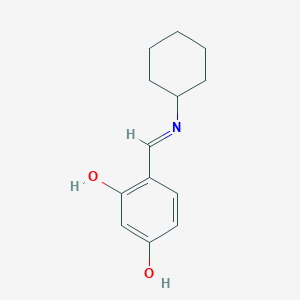
![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)
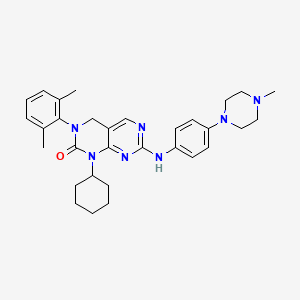

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)
